molecular formula C16H22N2O3S B5785119 ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate

ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate

Cat. No. B5785119
M. Wt: 322.4 g/mol
InChI Key: JAHUGEFXLYRIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate, also known as EBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPC is a piperazine derivative that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies, with no significant adverse effects reported. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, as well as induce apoptosis in cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is its broad-spectrum antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents. However, its low solubility in water and limited bioavailability may limit its use in clinical applications. Additionally, further studies are needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for the study of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate, including the development of new synthesis methods to improve yield and bioavailability, the investigation of its potential toxicity and side effects, and the exploration of its therapeutic applications in clinical settings. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to determine its potential clinical applications and to explore its mechanism of action and toxicity.

Synthesis Methods

Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been synthesized by various methods, including the reaction of 1-benzylpiperazine with thioglycolic acid, followed by esterification with ethyl chloroformate. Another method involves the reaction of 1-benzylpiperazine with thioglycolic acid, followed by acylation with ethyl chloroformate. The yield of this compound varies depending on the method used, with the highest yield reported to be 87% using the first method.

Scientific Research Applications

Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been studied for its potential therapeutic applications, including its antibacterial, antifungal, and antitumor activities. In one study, this compound was shown to have potent antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. Another study demonstrated that this compound exhibited antifungal activity against Candida albicans. Additionally, this compound has been shown to have antitumor activity against human cervical cancer cells.

properties

IUPAC Name

ethyl 4-(2-benzylsulfanylacetyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-21-16(20)18-10-8-17(9-11-18)15(19)13-22-12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHUGEFXLYRIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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